molecular formula C10H8N4O7 B11480027 5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione

5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B11480027
M. Wt: 296.19 g/mol
InChI Key: PQCCXKGOKOICAM-UHFFFAOYSA-N
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Description

5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione is a complex organic compound that features both an imidazolidine-2,4-dione core and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-hydroxy-3,5-dinitrobenzaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic addition and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-oxo-3,5-dinitrophenyl derivatives.

    Reduction: Formation of 4-hydroxy-3,5-diaminophenyl derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diphenylimidazolidine-2,4-dione: Known for its biological activities, including antimicrobial and anti-inflammatory properties.

    5,5-Dimethylimidazolidine-2,4-dione: Used in various chemical syntheses and as a precursor for pharmaceuticals.

    4-Hydroxy-5-methyl-3(2H)-furanone: Known for its flavor and fragrance properties.

Uniqueness

5-[(4-Hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione is unique due to the presence of both nitro and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H8N4O7

Molecular Weight

296.19 g/mol

IUPAC Name

5-[(4-hydroxy-3,5-dinitrophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H8N4O7/c15-8-6(13(18)19)2-4(3-7(8)14(20)21)1-5-9(16)12-10(17)11-5/h2-3,5,15H,1H2,(H2,11,12,16,17)

InChI Key

PQCCXKGOKOICAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC2C(=O)NC(=O)N2

Origin of Product

United States

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